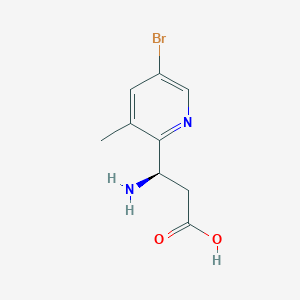
(3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid is a chiral amino acid derivative featuring a brominated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid typically involves the following steps:
Bromination of 3-methylpyridine: The starting material, 3-methylpyridine, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-3-methylpyridine.
Formation of the Amino Acid Backbone: The brominated pyridine is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitro derivatives.
Reduction: Reduction of the brominated pyridine ring can lead to the formation of dehalogenated products.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Oximes, nitro derivatives.
Reduction: Dehalogenated pyridine derivatives.
Substitution: Amino or thio-substituted pyridine derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used in the synthesis of complex heterocyclic structures.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and receptor binding.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can enhance binding affinity through halogen bonding, while the amino acid moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
- (3R)-3-Amino-3-(5-chloro-3-methylpyridin-2-YL)propanoic acid
- (3R)-3-Amino-3-(5-fluoro-3-methylpyridin-2-YL)propanoic acid
- (3R)-3-Amino-3-(5-iodo-3-methylpyridin-2-YL)propanoic acid
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) affects the compound’s reactivity and binding properties. Bromine, being larger and more polarizable, can form stronger halogen bonds compared to chlorine and fluorine.
- Reactivity: The brominated compound may undergo substitution reactions more readily than its chlorinated or fluorinated counterparts due to the weaker carbon-bromine bond.
This detailed article provides a comprehensive overview of (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-bromo-3-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H11BrN2O2/c1-5-2-6(10)4-12-9(5)7(11)3-8(13)14/h2,4,7H,3,11H2,1H3,(H,13,14)/t7-/m1/s1 |
InChI Key |
CGEDBZFUEIBKHW-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1[C@@H](CC(=O)O)N)Br |
Canonical SMILES |
CC1=CC(=CN=C1C(CC(=O)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


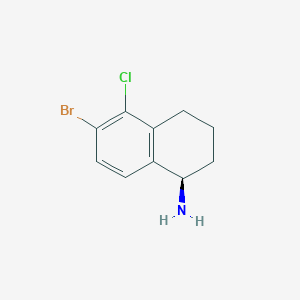
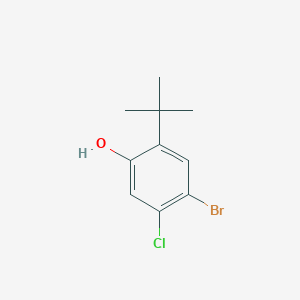
![Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hcl](/img/structure/B13045031.png)
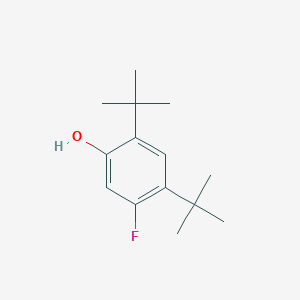
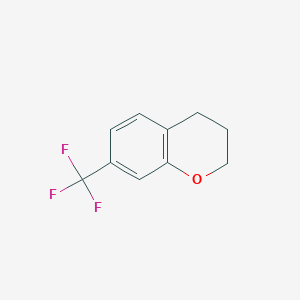
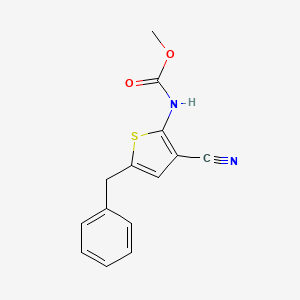
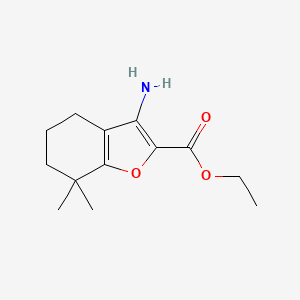
![Tert-butyl 6-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13045059.png)
![[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13045064.png)
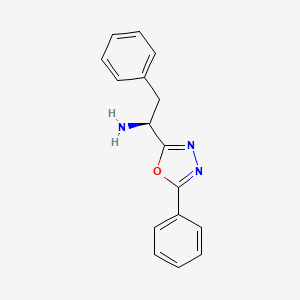
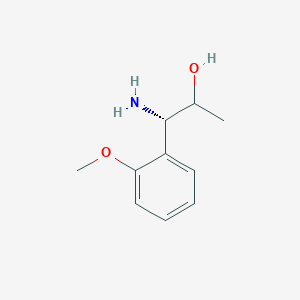
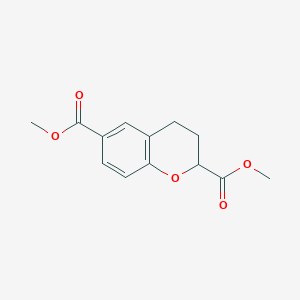
![7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13045102.png)
![4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13045112.png)
